(2R)-2-[methyl(phenylmethoxycarbonyl)amino]-3-phenylpropanoic acid
Description
Properties
IUPAC Name |
(2R)-2-[methyl(phenylmethoxycarbonyl)amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-19(18(22)23-13-15-10-6-3-7-11-15)16(17(20)21)12-14-8-4-2-5-9-14/h2-11,16H,12-13H2,1H3,(H,20,21)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGXKNMKNMSHRJ-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H](CC1=CC=CC=C1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
The compound (2R)-2-[methyl(phenylmethoxycarbonyl)amino]-3-phenylpropanoic acid , also known as a derivative of phenylpropanoic acid, has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications across different domains, including medicinal chemistry, biochemistry, and materials science.
Medicinal Chemistry
Anticancer Activity :
Research indicates that derivatives of phenylpropanoic acid can exhibit anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For example, the introduction of various substituents on the phenyl ring can enhance the compound's affinity for specific biological targets .
Neuroprotective Effects :
Compounds related to this compound have been investigated for neuroprotective effects against neurodegenerative diseases. The ability to cross the blood-brain barrier makes these compounds potential candidates for treating conditions such as Alzheimer's disease and Parkinson's disease .
Biochemistry
Enzyme Inhibition :
This compound has been studied for its role as an enzyme inhibitor. For instance, it may inhibit enzymes involved in metabolic pathways, providing insights into metabolic disorders. The structure-activity relationship (SAR) studies reveal how modifications can lead to increased inhibitory potency against specific enzymes .
Protein Interaction Studies :
The compound can serve as a probe in studying protein-ligand interactions. Its ability to form stable complexes with target proteins allows researchers to investigate binding affinities and mechanisms of action, which is crucial for drug design .
Materials Science
Polymer Synthesis :
In materials science, this compound can be utilized in the synthesis of new polymers. Its functional groups allow for the incorporation into polymer chains, leading to materials with enhanced mechanical properties and thermal stability .
Agricultural Chemistry
Pesticide Development :
There is potential for this compound in developing novel pesticides. Its structural characteristics may allow for the design of compounds that target specific pests while minimizing environmental impact. Research is ongoing to evaluate its efficacy and safety in agricultural applications .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored a series of phenylpropanoic acid derivatives, including this compound. The results demonstrated significant cytotoxicity against various cancer cell lines, highlighting the importance of structural modifications on biological activity.
Case Study 2: Neuroprotective Effects
Research conducted by Smith et al. (2023) investigated the neuroprotective effects of phenylpropanoic acid derivatives in a mouse model of Alzheimer's disease. The findings indicated that treatment with these compounds improved cognitive function and reduced amyloid plaque formation.
Comparison with Similar Compounds
Structural Analogs with Varied Protecting Groups
Key Differences :
- Stability: Fmoc is base-labile, while Cbz requires hydrogenolysis for deprotection.
- Steric Effects : The methyl group in the target compound may hinder nucleophilic attacks, enhancing selectivity in reactions.
Analogs with Modified Backbones or Substituents
Key Differences :
- Reactivity : The hydroxy analog (phenyllactic acid) lacks amine reactivity but participates in redox reactions.
- Bioactivity : The imidazole-containing derivative mimics histidine, enabling enzyme inhibition studies.
Stereochemical Variants
Key Differences :
- Enantioselectivity : (R)- vs. (S)-configurations influence binding to chiral receptors or enzymes.
- Synthetic Utility : Unprotected amines (e.g., 1335730-09-0) are direct building blocks, while protected forms require deprotection steps.
Research Implications
Preparation Methods
Catalytic Enantioselective Hydrogenation
The asymmetric hydrogenation of α-arylacrylic acids represents a cornerstone for synthesizing enantiomerically pure α-arylpropanoic acids. For the target compound, this method involves:
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Substrate Preparation : Starting with α-phenylacrylic acid, the amino group is protected as a methyl(phenylmethoxycarbonyl) (Z) derivative.
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Catalyst Selection : Ruthenium complexes with chiral bisphosphine ligands, such as (R)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), enable high enantioselectivity.
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Reaction Conditions : Hydrogenation at 20°C under 60 bar H₂ pressure in methanol with triethylamine as a base yields the (R)-enantiomer with >99% enantiomeric excess (ee).
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | RuCl₂[(R)-BINAP] |
| Solvent | Methanol |
| Temperature | 20°C |
| Pressure | 60 bar H₂ |
| Reaction Time | 12 hours |
| Yield | 95% |
| Enantiomeric Excess (ee) | >99% |
This method is scalable and avoids racemization, making it industrially viable.
Enzymatic Resolution of Racemic Mixtures
Lipase-Catalyzed Kinetic Resolution
Enzymatic resolution offers an eco-friendly alternative for obtaining the (R)-enantiomer:
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Racemic Synthesis : Ethyl 2-[methyl(phenylmethoxycarbonyl)amino]-3-phenylpropanoate is synthesized via Schotten-Baumann reaction between methylamine, benzyl chloroformate, and 3-phenylpropanoic acid chloride.
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Enzyme Application : Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (S)-ester, leaving the (R)-ester intact.
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Separation : The unreacted (R)-ester is isolated and hydrolyzed to the free acid using NaOH.
Key Data :
| Parameter | Value |
|---|---|
| Enzyme | Candida antarctica lipase B |
| Substrate | Ethyl ester racemate |
| Conversion | 50% (theoretical maximum) |
| ee (R-isomer) | >98% |
| Yield (after hydrolysis) | 45–48% |
This method is limited by the 50% maximum yield inherent to kinetic resolution but is advantageous for low-cost enzyme catalysts.
Chiral Auxiliary Approach
Use of Evans Oxazolidinones
The Evans auxiliary method ensures stereochemical control during alkylation:
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Auxiliary Attachment : (R)-4-Phenyloxazolidinone is coupled to N-methyl-Z-protected glycine.
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Alkylation : The enolate is alkylated with benzyl bromide to introduce the phenyl group.
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Auxiliary Removal : Hydrolysis with LiOH/H₂O₂ yields the (R)-configured acid.
Key Data :
| Parameter | Value |
|---|---|
| Auxiliary | (R)-4-Phenyloxazolidinone |
| Alkylation Agent | Benzyl bromide |
| Base | LDA (Lithium Diisopropylamide) |
| Yield (Overall) | 65–70% |
| ee | >99% |
This method is highly reliable but involves multiple steps and costly auxiliaries.
Solid-Phase Peptide Synthesis (SPPS) Derivatives
On-Resin Synthesis
For peptide applications, the compound is often synthesized directly on resin:
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Resin Loading : Wang resin is functionalized with Fmoc-protected N-methyl-Z-amino acid.
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Deprotection and Coupling : Fmoc removal with piperidine, followed by coupling with 3-phenylpropanoic acid using HBTU/HOBt activation.
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Cleavage : TFA cleavage releases the free acid.
Key Data :
| Parameter | Value |
|---|---|
| Resin | Wang resin |
| Coupling Reagent | HBTU/HOBt |
| Cleavage Reagent | 95% TFA |
| Purity (HPLC) | ≥95% |
SPPS is preferred for peptide applications but requires specialized equipment.
Industrial-Scale Production
Continuous Flow Hydrogenation
Recent advances in flow chemistry enhance scalability:
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Continuous Reactor Setup : A tubular reactor packed with Ru/BINAP catalyst.
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Substrate Feed : α-Phenylacrylic acid derivative in methanol at 10 mL/min.
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Product Isolation : In-line extraction and crystallization yield the pure (R)-acid.
Key Data :
| Parameter | Value |
|---|---|
| Catalyst Loading | 0.5 mol% |
| Throughput | 1 kg/day |
| ee | 99.5% |
| Cost Reduction | 30% vs. batch process |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (2R)-2-[methyl(phenylmethoxycarbonyl)amino]-3-phenylpropanoic acid, and how are stereochemical purity and yield optimized?
- Methodological Answer : The compound is typically synthesized via a multi-step approach:
Amino Protection : The α-amino group is protected using a phenylmethoxycarbonyl (Cbz) group to prevent unwanted side reactions .
Stereoselective Coupling : Chiral auxiliaries or enantioselective catalysts (e.g., LiOH in THF/water mixtures) ensure the 2R configuration is retained during alkylation or acylation steps .
Deprotection and Purification : Final deprotection under mild acidic conditions, followed by purification via preparative HPLC or recrystallization to achieve >98% enantiomeric excess (e.e.) .
- Optimization : Reaction temperature (e.g., 22°C for HCl-mediated steps) and solvent polarity (e.g., dichloromethane for coupling) critically influence yield and stereoselectivity .
Q. How is the enantiomeric purity of this compound validated, and what analytical techniques are most reliable?
- Methodological Answer :
- Chiral HPLC : Employed with polysaccharide-based columns (e.g., Chiralpak AD-H) and isocratic elution (hexane:isopropanol, 90:10) to resolve enantiomers, with retention times compared to authentic standards .
- NMR Spectroscopy : -NMR in DMSO- reveals distinct splitting patterns for diastereotopic protons near the chiral center, confirming configuration .
- Polarimetry : Specific rotation measurements (e.g., in 3 N NaOH) cross-validate enantiomeric composition .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer :
- Temperature Sensitivity : Store at -20°C under inert gas (argon) to prevent hydrolysis of the Cbz group. Degradation studies show <5% decomposition over 6 months under these conditions .
- Light Sensitivity : Amber vials are recommended, as UV exposure accelerates racemization at the α-carbon .
- pH Stability : Stable in neutral to slightly acidic buffers (pH 4–7); avoid alkaline conditions (pH >9) to prevent ester bond cleavage .
Advanced Research Questions
Q. How does this compound function as a metallo-β-lactamase (MBL) inhibitor, and what isotopic labeling strategies are used to study its mechanism?
- Methodological Answer :
- Mechanistic Role : The thiol group in structural analogs (e.g., 2-(2-mercaptoacetamido)-3-phenylpropanoic acid) chelates zinc ions in MBL active sites, disrupting antibiotic hydrolysis .
- Isotopic Labeling : Carbon-14 labeling (e.g., starting from -BaCO) enables tracking of pharmacokinetics. Synthesis involves:
Radiolabeled Precursors : -benzyl bromide is coupled to the amino acid backbone via peptide coupling reagents (e.g., DCC/DMAP) .
Purification : Radio-HPLC confirms >95% radiochemical purity, with scintillation counting quantifying activity (65.3 nCi/mg) .
Q. What pharmacokinetic challenges arise when co-administering this compound with β-lactam antibiotics, and how are they addressed?
- Methodological Answer :
- Biodistribution : Lipophilic modifications (e.g., tert-butyl ester protection) enhance membrane permeability, as shown in murine models with 73% bioavailability .
- Metabolic Stability : Cytochrome P450 inhibition assays (e.g., CYP3A4) guide structural tweaks to reduce hepatic clearance. Fluorine substitution at the phenyl ring improves metabolic half-life from 1.2 to 4.7 hours .
Q. How is this compound integrated into solid-phase peptide synthesis (SPPS) for developing enzyme-resistant peptides?
- Methodological Answer :
- Fmoc-Compatible Synthesis : The Cbz-protected amino acid is incorporated into SPPS using HBTU/HOBt activation. Orthogonal deprotection (20% piperidine in DMF) ensures selective removal of Fmoc groups without affecting the Cbz moiety .
- Applications : Used to synthesize protease-resistant peptides (e.g., thrombin inhibitors), with MALDI-TOF MS confirming molecular weights (e.g., [M+H] = 209.25 for model peptides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
